

# An In-depth Technical Guide to the Physical Properties of Ethoxy(methyl)diphenylsilane

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## Compound of Interest

Compound Name: Ethoxy(methyl)diphenylsilane

Cat. No.: B158615

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## Introduction

**Ethoxy(methyl)diphenylsilane** (CAS No. 1825-59-8) is an organosilicon compound characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a central silicon atom.<sup>[1][2]</sup> This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable reagent and building block in various fields of chemical synthesis. Its applications span from a precursor in the synthesis of more complex organosilicon molecules to its use in organic synthesis as a protecting group or a reactive intermediate. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safety protocols, and a representative synthetic methodology, designed to equip researchers with the critical knowledge for its effective and safe utilization.

## Core Physical and Chemical Properties

**Ethoxy(methyl)diphenylsilane** is a transparent, liquid substance under standard conditions.<sup>[2]</sup> A thorough understanding of its physical constants is paramount for its application in experimental design, particularly concerning reaction kinetics, purification, and storage.

Property	Value	Reference(s)
CAS Number	1825-59-8	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> OSi	[1][2]
Molecular Weight	242.39 g/mol	[1][2]
Boiling Point	1002 °C at 0.3 mmHg	[2]
Melting Point	-27 °C	[2]
Density	1.018 g/mL	[2]
Refractive Index	Not available	
Flash Point	165 °C	[2]

## Spectroscopic Characterization

The structural identity of **ethoxy(methyl)diphenylsilane** is unequivocally confirmed through a combination of spectroscopic techniques. Below is an analysis of its expected spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **ethoxy(methyl)diphenylsilane** will exhibit characteristic signals corresponding to the protons of the phenyl, ethoxy, and methyl groups.

- Phenyl Protons (C<sub>6</sub>H<sub>5</sub>): A complex multiplet is expected in the aromatic region, typically between  $\delta$  7.2 and 7.6 ppm.
- Ethoxy Group (-OCH<sub>2</sub>CH<sub>3</sub>): This will present as a quartet for the methylene protons (-OCH<sub>2</sub>-) and a triplet for the methyl protons (-CH<sub>3</sub>), arising from spin-spin coupling. The quartet is anticipated around  $\delta$  3.7-3.9 ppm, and the triplet around  $\delta$  1.2-1.4 ppm.
- Methyl Group (-Si-CH<sub>3</sub>): A sharp singlet for the methyl protons directly attached to the silicon atom is expected in the upfield region, typically around  $\delta$  0.3-0.6 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule.

- Phenyl Carbons ( $C_6H_5$ ): Multiple signals are expected in the aromatic region ( $\delta$  125-140 ppm).
- Ethoxy Group ( $-OCH_2CH_3$ ): Two distinct signals are anticipated: one for the methylene carbon ( $-OCH_2-$ ) around  $\delta$  58-60 ppm and another for the methyl carbon ( $-CH_3$ ) around  $\delta$  18-20 ppm.
- Methyl Carbon ( $-Si-CH_3$ ): A signal in the upfield region, typically around  $\delta$  -2 to 2 ppm, is characteristic of a methyl group bonded to silicon.

## Infrared (IR) Spectroscopy

The IR spectrum of **ethoxy(methyl)diphenylsilane** is characterized by absorption bands corresponding to its key functional groups.

- Si-O-C Stretching: A strong, characteristic absorption band is expected in the region of 1080-1100  $cm^{-1}$ .
- C-H Stretching (Aromatic): Peaks are typically observed above 3000  $cm^{-1}$ .
- C-H Stretching (Aliphatic): Absorptions for the methyl and ethoxy groups are expected in the 2850-2980  $cm^{-1}$  range.
- Si-C Stretching: A characteristic absorption can be found around 1250  $cm^{-1}$ .
- C=C Stretching (Aromatic): Several peaks are expected in the 1400-1600  $cm^{-1}$  region.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **ethoxy(methyl)diphenylsilane** will show a molecular ion peak ( $M^+$ ) at  $m/z$  242. The fragmentation pattern will be indicative of the structure, with common losses of ethoxy, methyl, and phenyl groups. PubChem lists prominent peaks at  $m/z$  227, 183, and 152.<sup>[1]</sup>

## Safety and Handling

**Ethoxy(methyl)diphenylsilane** is classified as an irritant.<sup>[1]</sup> It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably

a fume hood.

## GHS Hazard Information

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)[\[3\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)[\[3\]](#)

## Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[\[4\]](#) Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[5\]](#) Keep away from moisture.

## Experimental Protocol: Synthesis of Ethoxy(methyl)diphenylsilane

The following is a representative procedure for the synthesis of **ethoxy(methyl)diphenylsilane**, based on common methods for the preparation of alkoxysilanes. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction: Chlorodiphenylmethylsilane + Ethanol → **Ethoxy(methyl)diphenylsilane** + HCl

## Materials and Equipment:

- Chlorodiphenylmethylsilane
- Anhydrous Ethanol
- Anhydrous Triethylamine (or another suitable HCl scavenger)

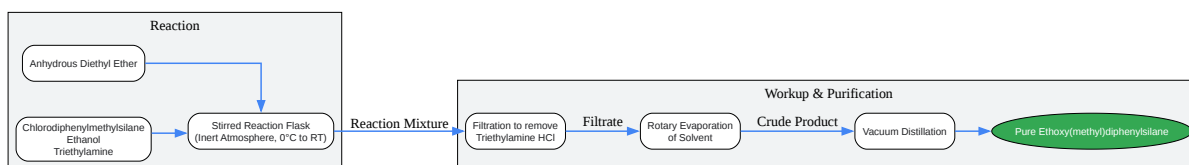
- Anhydrous Diethyl Ether (or other suitable solvent)
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser with a drying tube
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard glassware for workup and purification
- Rotary evaporator
- Distillation apparatus

## Procedure:

- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
- **Reagent Addition:** Charge the flask with chlorodiphenylmethysilane and anhydrous diethyl ether. In the dropping funnel, place a solution of anhydrous ethanol and anhydrous triethylamine in diethyl ether.
- **Reaction:** Cool the flask in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred solution of chlorodiphenylmethysilane over a period of 30-60 minutes.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of triethylamine hydrochloride will be observed as a white precipitate.
- **Workup:** Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
- **Purification:** Combine the filtrate and the washings. Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure

ethoxy(methyl)diphenylsilane.

## Visualization of Synthetic Workflow



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## Sources

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